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Compound of Interest

Compound Name: Oxymatrine-d3

Cat. No.: B15621473

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens, has
garnered significant interest for its diverse pharmacological activities, including anti-
inflammatory, anti-viral, and anti-cancer properties. In pharmacokinetic and metabolic studies,
stable isotope-labeled internal standards, such as Oxymatrine-d3, are essential for accurate
guantification by mass spectrometry. This document provides a detailed overview of the mass
spectrometry fragmentation pattern of Oxymatrine-d3, along with comprehensive protocols for
its analysis.

Chemical Information

Compound Molecular Formula Exact Mass [M]
Oxymatrine C15H24N202 264.1838
Oxymatrine-d3 C15H21D3N202 267.2026

The deuterium labels in commercially available Oxymatrine-d3 are typically located on the
carbon atoms at positions 10 and 13.

Mass Spectrometry Fragmentation Pattern
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The fragmentation of Oxymatrine-d3 in positive ion electrospray ionization (ESI+) mass
spectrometry is characterized by a precursor ion and several key product ions. The
fragmentation pattern is proposed based on the known fragmentation of quinolizidine alkaloids
and N-oxides.

Quantitative Data

The primary multiple reaction monitoring (MRM) transitions for Oxymatrine and Oxymatrine-d3
are summarized below. These transitions are suitable for quantitative analysis.

Precursor lon Proposed Neutral
Analyte Product lon (m/z)

[M+H]* (mlz) Loss
Oxymatrine 265.2 247.2 H20 (18 Da)
Oxymatrine 265.2 148.1 CsHi3N (123 Da)
Oxymatrine-d3 268.2 250.2 H20 (18 Da)
Oxymatrine-d3 268.2 1511 CsH10DsN (126 Da)
Oxymatrine-d3 268.2 251.2 HD (17 Da)

Note: The exact m/z values may vary slightly depending on the mass spectrometer and

calibration.

Proposed Fragmentation Pathway of Oxymatrine-d3

The fragmentation of the protonated Oxymatrine-d3 molecule ([C1sH21D3N20:2 + H]*) is
initiated by protonation, likely at the N-oxide oxygen or the tertiary amine. Collision-induced
dissociation (CID) then leads to characteristic product ions.

A primary fragmentation route involves the neutral loss of a water molecule (H20), resulting in
the product ion at m/z 250.2. This is a common fragmentation for N-oxides, which can undergo
a rearrangement and elimination of water.[1] Another significant fragmentation pathway
involves the cleavage of the C-rings of the quinolizidine skeleton, leading to the formation of
the product ion at m/z 151.1. Due to the deuterium labeling, this fragment is 3 Da heavier than
the corresponding fragment from unlabeled Oxymatrine (m/z 148.1). A loss of a hydroxyl radical
followed by a deuterium atom, or vice versa, can also lead to a product ion at m/z 251.2.
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Proposed Fragmentation Pathway of Oxymatrine-d3
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Proposed fragmentation of Oxymatrine-d3.

Experimental Protocols

This section provides a detailed protocol for the analysis of Oxymatrine-d3 in a biological
matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS).

Sample Preparation: Liquid-Liquid Extraction

e To 100 pL of plasma sample in a microcentrifuge tube, add 25 pL of Oxymatrine-d3 internal
standard working solution (e.g., 100 ng/mL in methanol).

» Vortex the sample for 30 seconds.

e Add 500 pL of extraction solvent (e.g., ethyl acetate or a mixture of chloroform and
isopropanol).

» Vortex vigorously for 2 minutes.

e Centrifuge at 10,000 x g for 10 minutes.
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Carefully transfer the upper organic layer to a new tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Parameter Value

C18 reverse-phase column (e.g., 2.1 x 50 mm,

Column
1.8 um)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
) 5% B to 95% B over 5 minutes, hold for 2
Gradient ) .
minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5uL

Mass Spectrometry (MS) Parameters

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter

Value

lonization Mode

Electrospray lonization (ESI), Positive

Capillary Voltage 3.5kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Acquisition Mode

Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall workflow for the quantitative analysis of Oxymatrine using Oxymatrine-d3 as an

internal standard is depicted below.
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LC-MS/MS Workflow for Oxymatrine Analysis
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LC-MS/MS analytical workflow.
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Conclusion

The use of Oxymatrine-d3 as an internal standard provides a robust and reliable method for
the quantification of Oxymatrine in various biological matrices. The distinct mass shift of the
precursor and major product ions of Oxymatrine-d3 allows for its clear differentiation from the
unlabeled analyte, ensuring high selectivity and accuracy in LC-MS/MS assays. The provided
protocols and fragmentation data serve as a valuable resource for researchers and scientists in
the fields of pharmacology, drug metabolism, and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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